N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
Description
N-(1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclobutyl group at position 2. The azetidine (4-membered ring) linker at position 6 connects to an N-methylpicolinamide moiety, distinguishing it from structurally related derivatives .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24(19(27)15-7-2-3-10-20-15)14-11-25(12-14)17-9-8-16-21-22-18(26(16)23-17)13-5-4-6-13/h2-3,7-10,13-14H,4-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLRNLDYMFQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the triazolopyridazine intermediate.
Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving an appropriate diamine precursor.
Attachment of the Picolinamide Moiety: The final step involves coupling the azetidine intermediate with picolinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the cyclobutyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the triazolopyridazine core or the picolinamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC, HATU for amide bond formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Structural Variations
The [1,2,4]triazolo[4,3-b]pyridazine core is a common motif in several compounds (Table 1). Key differences arise in substituents, linker groups, and appended functional moieties:
Physicochemical Properties
- Melting Points: E-4b (253–255°C) and E-4d (187–189°C) indicate crystalline stability, likely due to hydrogen-bonding propenoic acid groups.
- Lipophilicity : The target compound’s cyclobutyl group may increase LogP compared to methyl (Lin28-1632) or trifluoromethyl (3ab) substituents.
- Synthetic Methods : Lin28-1632 and 3ab use conventional amidation and radical-mediated coupling , respectively, whereas the target compound’s synthesis may involve SNAr or transition-metal catalysis.
Critical Analysis of Structural Advantages and Limitations
Target Compound Advantages
- Cyclobutyl Group : Balances steric bulk and lipophilicity, optimizing membrane permeability.
- Picolinamide Moiety : The pyridine ring may engage in π-π stacking or hydrogen bonding, enhancing receptor interactions.
Limitations and Challenges
- Synthetic Complexity : Azetidine incorporation may require multi-step synthesis, reducing scalability.
- Uncertain Bioactivity : Lack of direct activity data necessitates further in vitro/in vivo validation.
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a triazole ring fused with a pyridazine moiety and an azetidine ring. Its molecular formula is with a molecular weight of approximately 402.5 g/mol. The presence of multiple heterocycles contributes significantly to its biological interactions and therapeutic potential.
Anticancer Properties
Recent studies have investigated the anticancer potential of various triazolopyridazine derivatives. A notable study synthesized several derivatives and evaluated their inhibitory activity against c-Met kinase and various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that many compounds exhibited moderate cytotoxicity, with some showing significant activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Compound 12e demonstrated comparable inhibitory activity against c-Met kinase with an IC50 value of , similar to that of Foretinib (IC50 = ) .
The mechanism by which these compounds exert their anticancer effects involves binding to the ATP-binding site of the c-Met kinase, which is crucial for cell proliferation and survival in cancerous cells. The study indicated that compound 12e could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
Structure-Activity Relationship (SAR)
The SAR studies highlighted the importance of specific functional groups in enhancing biological activity. For instance:
- The introduction of halogen substituents on aromatic rings was shown to impact cytotoxicity.
- Compounds with a 2-pyridyl group exhibited enhanced potency against tested cell lines.
These findings suggest that further modifications could lead to more effective anticancer agents.
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have been reported to exhibit anti-inflammatory and analgesic properties due to their structural characteristics . The sulfonamide group present in some derivatives may also contribute to these effects .
Case Studies
In one case study involving a series of triazolopyridazine derivatives:
- Study Design : Compounds were screened for cytotoxicity using the MTT assay against multiple cancer cell lines.
- Results : Several derivatives showed IC50 values below , indicating substantial cytotoxic effects.
This reinforces the potential application of these compounds in developing new cancer therapies .
Q & A
Basic: What are the key synthetic pathways for N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyridazine core. Key steps include:
- Cyclization reactions : For example, hydrazine derivatives reacting with acetyl acetone under reflux (80°C, ethanol) to form the triazolo-pyridazine scaffold .
- Functionalization : Introducing the azetidine and picolinamide moieties via nucleophilic substitution or coupling reactions .
- Purification : Techniques like column chromatography or recrystallization are critical to isolate the final compound from by-products .
Methodological considerations include optimizing reaction time, solvent choice, and catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance yield (typically 60-80%) and purity (>95%) .
Advanced: How can reaction conditions be systematically optimized for improved yield and scalability?
- High-throughput screening : Test diverse catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperatures to identify optimal parameters .
- Continuous flow reactors : Reduce side reactions and improve heat transfer for cyclization steps .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., pH, stoichiometry) .
For example, highlights that refluxing in absolute ethanol at 80°C for 6 hours maximizes triazolo-pyridazine formation .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the azetidine, triazolo-pyridazine, and picolinamide groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at 367.388 Da for related analogs) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
- X-ray crystallography : Resolve ambiguous stereochemistry in azetidine or cyclobutyl moieties .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Enzymatic assays : Test inhibition of kinases (e.g., CDK8) or inflammatory enzymes (COX-2) at varying concentrations (IC₅₀ determination) .
- Cellular models : Evaluate anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Molecular docking : Predict binding modes to receptors using software like AutoDock Vina .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- SAR analysis : Compare structural analogs (e.g., cyclobutyl vs. cyclopropyl substitutions) to isolate activity trends .
- Meta-analysis : Pool data from multiple studies to identify statistically significant trends .
For instance, reports anti-inflammatory activity, while emphasizes kinase inhibition—contextual differences in assay conditions may explain discrepancies .
Basic: What are the stability considerations for handling and storing this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants in storage to avoid hydrolysis of the amide bond .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .
Advanced: What strategies enhance biological activity through structure-activity relationship (SAR) studies?
- Scaffold modification : Replace the cyclobutyl group with bulkier substituents (e.g., cyclopentyl) to improve target affinity .
- Bioisosteric replacement : Substitute the picolinamide with pyrimidine to enhance metabolic stability .
- Prodrug design : Introduce ester groups to improve solubility and bioavailability .
demonstrates that chloro-methoxyphenyl analogs exhibit enhanced kinase inhibition, highlighting the role of electron-withdrawing groups .
Basic: How to identify and characterize common synthetic impurities?
- LC-MS/MS : Detect trace impurities (e.g., dealkylated by-products) with tandem MS .
- Synthetic controls : Monitor intermediates (e.g., azetidine precursors) via TLC or HPLC .
- Reference standards : Compare retention times and spectral data with certified impurities (e.g., EP/BP standards) .
Advanced: What computational methods support the rational design of derivatives?
- QSAR modeling : Corrogate bioactivity data with descriptors (e.g., logP, polar surface area) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., CYP450 inhibition risks) .
Advanced: How to validate target engagement in vivo?
- PET/SPECT imaging : Radiolabel the compound (e.g., ¹⁸F or ¹¹C isotopes) to track biodistribution .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated kinases in blood/tissue) .
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
